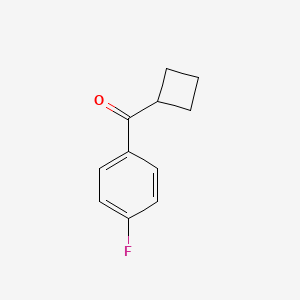

Cyclobutyl 4-fluorophenyl ketone

Übersicht

Beschreibung

Cyclobutyl 4-fluorophenyl ketone, also known as (4-Fluorophenyl)cyclobutanone, is a chemical compound with the molecular formula C11H11FO and a molecular weight of 178.20 g/mol . This compound is commonly used in scientific research and has significant potential in various fields, including chemistry, pharmaceuticals, and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclobutyl 4-fluorophenyl ketone can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: The industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclobutyl 4-fluorophenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketone derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cyclobutyl 4-fluorophenyl ketone serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and agrochemicals. For instance, it has been involved in the synthesis of biologically active derivatives through chemoselective oxidation reactions, yielding high purity products with significant site selectivity .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its derivatives have shown promise in inhibiting specific enzymes linked to cancer progression. One study highlighted the compound's role as a prodrug that can be activated by metabolic processes within tumor cells, potentially offering targeted cancer therapy while minimizing side effects on healthy tissues .

Pesticide Development

The compound is also relevant in the development of new pesticides. Its structural features allow for modifications that enhance bioactivity against pests while reducing toxicity to non-target organisms. Research has demonstrated that analogues of this compound can be optimized for better efficacy in agricultural applications .

Case Study 1: Tumor Inhibition

A study published in Nature investigated the effects of this compound derivatives on tumor xenografts derived from renal-cell carcinoma. The results indicated that certain derivatives could significantly slow tumor growth when combined with mTOR inhibitors, showcasing the compound's potential as part of combination therapies in oncology .

Case Study 2: Chemoselective Reactions

In another research article, this compound was subjected to chemoselective oxidation reactions, resulting in high yields of desired products. The study demonstrated that this compound could serve as a key building block for synthesizing complex bioactive molecules with potential pharmaceutical applications .

Wirkmechanismus

The mechanism of action of Cyclobutyl 4-fluorophenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, influencing biological processes and pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Cyclobutyl 4-fluorophenyl ketone can be compared with other similar compounds, such as:

Cyclobutyl phenyl ketone: Lacks the fluorine atom, resulting in different chemical reactivity and properties.

Cyclobutyl 4-chlorophenyl ketone: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

Cyclobutyl 4-bromophenyl ketone: Similar structure but with a bromine atom, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of the cyclobutyl and 4-fluorophenyl groups, which confer distinct chemical properties and reactivity .

Biologische Aktivität

Cyclobutyl 4-fluorophenyl ketone is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a cyclobutyl group and a fluorinated phenyl ring. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H11F and a molecular weight of approximately 182.21 g/mol. The compound's structure is characterized by:

- A cyclobutyl group : This four-membered ring contributes to the compound's unique steric and electronic properties.

- A 4-fluorophenyl ring : The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of certain biological pathways, leading to alterations in cellular processes. Notably, the compound has been investigated for its potential to affect:

- Enzyme Activity : It may inhibit or activate enzymes involved in metabolic pathways, influencing cellular metabolism and signaling.

- Receptor Interactions : Preliminary studies suggest that this compound could interact with G-protein coupled receptors (GPCRs), which are crucial for numerous physiological processes.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. In vitro assays have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. It has shown promising results in inhibiting the growth of cancer cell lines, particularly those associated with renal cell carcinoma. The mechanism appears to involve modulation of cell signaling pathways related to tumor growth and proliferation .

Case Studies

- Inhibition of Tumor Growth : A study conducted on renal cell carcinoma xenografts revealed that this compound significantly slowed tumor growth when administered alongside mTOR inhibitors. This suggests a synergistic effect that could enhance therapeutic outcomes in cancer treatment .

- Enzyme Inhibition Studies : Research focusing on enzyme interactions indicated that this compound could act as a selective inhibitor for certain cytochrome P450 enzymes, which play a critical role in drug metabolism .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Cyclobutyl(4-chlorophenyl)ketone | Chlorinated analogue | Moderate antibacterial activity |

| Cyclobutyl(4-bromophenyl)ketone | Brominated analogue | Potential anticancer properties |

| Cyclobutyl(4-methylphenyl)ketone | Methylated analogue | Lower enzyme inhibition compared to fluorinated |

The presence of the fluorine atom in this compound enhances its stability and binding affinity compared to its chlorinated or brominated counterparts, potentially leading to improved biological activity.

Eigenschaften

IUPAC Name |

cyclobutyl-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWTUCKAZFNWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185355 | |

| Record name | Cyclobutyl 4-fluorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31431-13-7 | |

| Record name | Cyclobutyl(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl-4-fluorophenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31431-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutyl 4-fluorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutyl 4-fluorophenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBUTYL-4-FLUOROPHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6LHS7WZM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.